molecular formula C24H25N5O2 B15123079 7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B15123079
M. Wt: 415.5 g/mol
InChI Key: QJEWGDNVGBFUQL-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxy group, and a piperidine ring substituted with a methylquinoxaline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: This step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including reductive amination and cyclization.

    Coupling of the Quinoxaline and Piperidine Intermediates: The quinoxaline and piperidine intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Quinazolinone Core: The final step involves the cyclization of the intermediate to form the quinazolinone core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methylquinoxaline moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 7-hydroxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one.

    Reduction: Formation of 7-methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 7-methoxy-3-methylquinoxalin-2(1H)-one share a similar quinoxaline core.

    Quinazolinone Derivatives: Compounds such as 3,4-dihydroquinazolin-4-one derivatives have a similar quinazolinone core.

Uniqueness

7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both quinoxaline and quinazolinone moieties in a single molecule provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H25N5O2/c1-16-23(27-21-6-4-3-5-20(21)26-16)28-11-9-17(10-12-28)14-29-15-25-22-13-18(31-2)7-8-19(22)24(29)30/h3-8,13,15,17H,9-12,14H2,1-2H3

InChI Key

QJEWGDNVGBFUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC

Origin of Product

United States

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